Butyl 4-[(chloroacetyl)amino]benzoate
CAS No.: 106214-24-8
Cat. No.: VC2316498
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
![Butyl 4-[(chloroacetyl)amino]benzoate - 106214-24-8](/images/structure/VC2316498.png)
Specification
CAS No. | 106214-24-8 |
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Molecular Formula | C13H16ClNO3 |
Molecular Weight | 269.72 g/mol |
IUPAC Name | butyl 4-[(2-chloroacetyl)amino]benzoate |
Standard InChI | InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Standard InChI Key | OAGNXKQRLZIKND-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Introduction
Chemical Identity and Structure
Butyl 4-[(chloroacetyl)amino]benzoate, identified by CAS registry number 106214-24-8, is characterized by a butyl group attached to a benzoate moiety, which is further substituted with a chloroacetylamino group at the para position . The compound has several synonyms in scientific literature, including:
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Benzoic acid, 4-[(2-chloroacetyl)amino]-, butyl ester
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Butyl 4-(2-chloroacetylamino)benzoate
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N-chloroaceto-4-aminobutylbenzoate
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4-(2-chloro-acetylamino)-benzoic acid butyl ester
The molecular structure is defined by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₆ClNO₃ |
Molecular Weight | 269.73 g/mol |
Exact Mass | 269.08200 |
SMILES | CCCCOC(=O)c1ccc(cc1)NC(=O)CCl |
InChI | InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
InChIKey | OAGNXKQRLZIKND-UHFFFAOYSA-N |
The compound features an aromatic ring with an amino group that links to the chloroacetyl moiety, while the carboxyl group at the para position forms an ester bond with butanol .
Physical and Chemical Properties
Butyl 4-[(chloroacetyl)amino]benzoate exhibits specific physicochemical properties that influence its behavior in various environments and applications. These properties are summarized in the following table:
The compound's structure imparts specific solubility characteristics, including moderate solubility in organic solvents and limited solubility in water due to its hydrophobic butyl chain . The presence of the chloroacetyl group suggests potential reactivity, particularly in nucleophilic substitution reactions .
Synthesis and Preparation
While the search results don't provide a direct synthetic route for butyl 4-[(chloroacetyl)amino]benzoate, its structure suggests potential synthesis pathways. Based on structural analysis and similar compounds, a typical synthesis likely involves:
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The reaction of butyl 4-aminobenzoate with chloroacetyl chloride in the presence of a base
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Alternative routes might involve esterification of 4-[(chloroacetyl)amino]benzoic acid with butanol under appropriate catalytic conditions
In related chemistry, patents discuss using aminobenzoate esters in reactions. For instance, US Patent 7547798B2 mentions that "butyl 4-aminobenzoate, also known as butamben, can be added to reaction mixtures separately or formed in situ" . While this doesn't directly describe the synthesis of our target compound, it provides context for the chemistry of related aminobenzoate esters.
In laboratory practice, the ultrasonically assisted reactions might potentially improve the yield and reduce reaction time for similar acylation reactions, as demonstrated with related compounds .
Reactivity and Chemical Behavior
The reactivity of butyl 4-[(chloroacetyl)amino]benzoate is largely determined by its functional groups:
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Chloroacetyl Group: This moiety is particularly reactive in nucleophilic substitution reactions due to the electrophilic carbon adjacent to the chlorine atom .
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Ester Group: The butyl ester functionality can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.
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Amide Bond: The N-(chloroacetyl) amide linkage provides structural rigidity and can participate in hydrogen bonding interactions.
The compound's reactivity makes it potentially useful as an intermediate in organic synthesis, particularly in the preparation of more complex molecules where selective functionalization is required. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that can lead to diverse chemical transformations.
Safety statements mentioned include:
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H303: May be harmful if swallowed
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H313: May be harmful in contact with skin
Additionally, general handling guidelines for similar compounds suggest:
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Operations involving potential exposure should be conducted in a laboratory hood
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Avoid generating and breathing dust, vapor, mist, or gas
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Keep away from incompatible materials
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